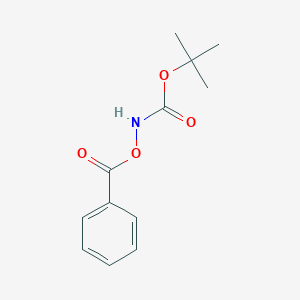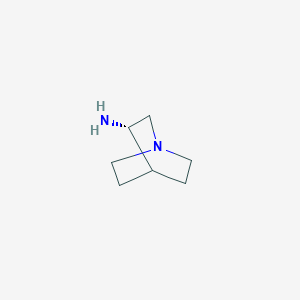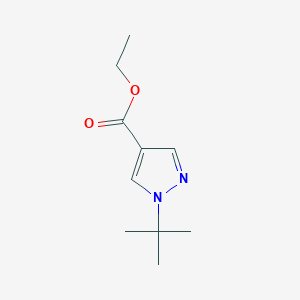
N-(3-Chlorobenzyl)ethane-1,2-diamine
Übersicht
Beschreibung
N-(3-Chlorobenzyl)ethane-1,2-diamine, or N-CBED, is a chemical compound with a wide range of uses in scientific research. It is an organic amine compound and is used as an intermediate in the synthesis of other chemicals, as well as in the development of new materials. N-CBED is a versatile compound due to its ability to form stable bonds with other chemicals, which makes it a useful tool in the laboratory.
Wissenschaftliche Forschungsanwendungen
Cryptosporidiosis Treatment
“N-(3-Chlorobenzyl)ethane-1,2-diamine” (NCEA) is a drug candidate for the treatment of cryptosporidiosis. It targets human and animal Cryptosporidium spp., which are zoonotic pathogens. NCEA works by inhibiting protein synthesis through binding to transportin and blocking its nuclear localization signal .
Wirkmechanismus
Target of Action
N-(3-Chlorobenzyl)ethane-1,2-diamine (NCEA) primarily targets Cryptosporidium spp. , a parasite that causes cryptosporidiosis, an infection of the small intestine . This compound also interacts with transportin , a protein involved in nuclear-cytoplasmic transport .
Mode of Action
NCEA inhibits protein synthesis by binding to transportin and blocking its nuclear localization signal . This interaction disrupts the normal functioning of the parasite, leading to its eventual death . Additionally, NCEA exhibits antiviral properties, potentially due to its ability to inhibit the activity of human immunodeficiency virus type 1 (HIV-1) .
Biochemical Pathways
parasite . The downstream effects of these disruptions likely include impaired growth and reproduction of the parasite, leading to its elimination from the host organism .
Result of Action
The primary result of NCEA’s action is the inhibition of Cryptosporidium spp., leading to the treatment of cryptosporidiosis . By binding to transportin and blocking its nuclear localization signal, NCEA disrupts essential biological processes within the parasite, leading to its death . Additionally, NCEA’s potential antiviral properties may result in the inhibition of HIV-1 activity .
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of NCEA. For instance, the presence of Cryptosporidium spp. in the environment can affect the compound’s effectiveness as a treatment for cryptosporidiosis . Other factors, such as pH, temperature, and the presence of other biological or chemical agents, could also impact NCEA’s stability and action.
Eigenschaften
IUPAC Name |
N'-[(3-chlorophenyl)methyl]ethane-1,2-diamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H13ClN2/c10-9-3-1-2-8(6-9)7-12-5-4-11/h1-3,6,12H,4-5,7,11H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WFDIONAMRSWISW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)Cl)CNCCN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H13ClN2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50608595 | |
| Record name | N~1~-[(3-Chlorophenyl)methyl]ethane-1,2-diamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50608595 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
184.66 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
102450-75-9 | |
| Record name | N~1~-[(3-Chlorophenyl)methyl]ethane-1,2-diamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50608595 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.











![1-benzyl-1H-imidazo[4,5-b]pyridine](/img/structure/B178492.png)

![Tributyl(2,3-dihydrothieno[3,4-b][1,4]dioxin-5-yl)stannane](/img/structure/B178495.png)


